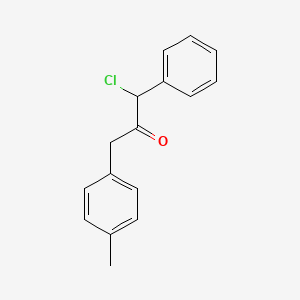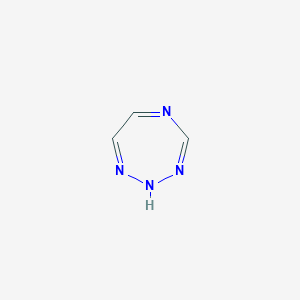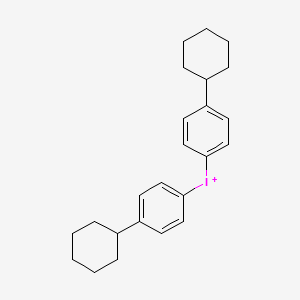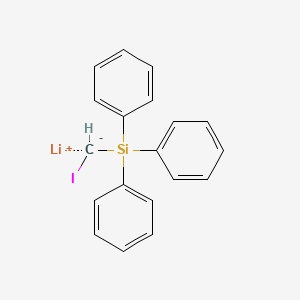
5-(Chloromethyl)oxolan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)oxolan-2-ol typically involves the reaction of oxolane derivatives with chlorinating agents. One common method is the chlorination of oxolane using thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired chloromethylated product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic chlorination of oxolane derivatives. This process involves the use of a suitable catalyst, such as aluminum chloride (AlCl₃), to facilitate the chlorination reaction. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)oxolan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN₃) for azide substitution and sodium thiolate (NaSR) for thiol substitution. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are used for oxidation. These reactions are usually performed under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions, often in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include azido-oxolane and thiol-oxolane derivatives.
Oxidation Reactions: Products include oxolane aldehydes and ketones.
Reduction Reactions: Products include oxolane alcohols and other reduced derivatives.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)oxolan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biochemical pathways and enzyme mechanisms due to its reactive functional groups.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)oxolan-2-ol: This compound has a hydroxymethyl group instead of a chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Bromomethyl)oxolan-2-ol: Similar to 5-(Chloromethyl)oxolan-2-ol but with a bromomethyl group, which is more reactive due to the higher leaving group ability of bromine.
5-(Methoxymethyl)oxolan-2-ol: This compound has a methoxymethyl group, which is less reactive in substitution reactions compared to the chloromethyl group.
Uniqueness
This compound is unique due to its balanced reactivity, allowing it to participate in a wide range of chemical reactions while maintaining stability under various conditions. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Propiedades
| 90930-89-5 | |
Fórmula molecular |
C5H9ClO2 |
Peso molecular |
136.58 g/mol |
Nombre IUPAC |
5-(chloromethyl)oxolan-2-ol |
InChI |
InChI=1S/C5H9ClO2/c6-3-4-1-2-5(7)8-4/h4-5,7H,1-3H2 |
Clave InChI |
SWMFWXRISGNKCO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/no-structure.png)



![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)





![4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14362574.png)
